molecular formula C32H41N5O5 B13865791 2'-Benzyloxycarbonyl Nor-D-seco-taxol

2'-Benzyloxycarbonyl Nor-D-seco-taxol

Cat. No.: B13865791
M. Wt: 575.7 g/mol
InChI Key: YDOTUXAWKBPQJW-HTEFWVBRSA-N
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Description

2’-Benzyloxycarbonyl Nor-D-seco-taxol is a derivative of paclitaxel, a well-known chemotherapeutic agent used in cancer treatment. This compound is an intermediate in the synthesis of paclitaxel and is characterized by its complex molecular structure, which includes multiple functional groups and stereocenters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Benzyloxycarbonyl Nor-D-seco-taxol involves multiple steps, starting from simpler precursorsThe reaction conditions typically involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol.

Industrial Production Methods

Industrial production of 2’-Benzyloxycarbonyl Nor-D-seco-taxol follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2’-Benzyloxycarbonyl Nor-D-seco-taxol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Properties

Molecular Formula

C32H41N5O5

Molecular Weight

575.7 g/mol

IUPAC Name

(6aR,9R)-N-[(1S,2R,4R,7R)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)/t20-,24-,25-,26+,31-,32-/m1/s1

InChI Key

YDOTUXAWKBPQJW-HTEFWVBRSA-N

Isomeric SMILES

CC(C)C[C@@H]1C(=O)N2CCC[C@H]2[C@@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O

Origin of Product

United States

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